molecular formula C20H28O3 B1218798 UNII-8N05F080H4 CAS No. 1042-33-7

UNII-8N05F080H4

Cat. No.: B1218798
CAS No.: 1042-33-7
M. Wt: 316.4 g/mol
InChI Key: BJYNFFFDYZKDTE-NPBKEMFKSA-N
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Description

UNII-8N05F080H4 is a steroid compound with the molecular formula C20H28O3 It is characterized by its unique epoxy group at the 9,11 positions and hydroxyl group at the 17 position

Preparation Methods

The synthesis of 9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one involves several steps. One common synthetic route includes the oxidation of a precursor steroid to introduce the epoxy group at the 9,11 positions. This is typically followed by hydroxylation at the 17 position. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and reagents like osmium tetroxide (OsO4) for the hydroxylation . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other derivatives.

    Substitution: The hydroxyl group at the 17 position can undergo substitution reactions to form esters or ethers.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one involves its interaction with specific molecular targets in the body. It is known to bind to steroid receptors, modulating their activity and influencing various physiological processes. The pathways involved include the regulation of gene expression and modulation of inflammatory responses .

Comparison with Similar Compounds

9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one is unique due to its specific structural features, such as the epoxy group at the 9,11 positions and the hydroxyl group at the 17 position. Similar compounds include:

Properties

CAS No.

1042-33-7

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,2S,10S,11S,14S,15S,17S)-14-hydroxy-2,14,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one

InChI

InChI=1S/C20H28O3/c1-17-8-6-13(21)10-12(17)4-5-15-14-7-9-19(3,22)18(14,2)11-16-20(15,17)23-16/h10,14-16,22H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20+/m0/s1

InChI Key

BJYNFFFDYZKDTE-NPBKEMFKSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CC[C@]5(C)O)C

SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C)O)C

1042-33-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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